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Compound of Interest

Compound Name: Allyltributylstannane

Cat. No.: B1265786

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of allyltributylstannane, a versatile organotin reagent. The following sections
detall its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for allyltributylstannane are summarized in the tables
below, providing a clear reference for its structural identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Allyltributylstannane (Solvent: CDCIs)
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Chemical Shift (8) ppm Multiplicity Assighment
~5.8-5.6 m -CH=CH:z

~4.9 m -CH=CH:

~1.9 d Sn-CHz-CH=

~1.5 m Sn-(CH2)3-CHs
~1.3 m Sn-CH2-CHz-
~0.9 t Sn-CHz2-CH2-CHz2-
~0.8 t Sn-(CH2)s-CHs

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency. The data presented is a typical representation.

Table 2: 13C NMR Spectroscopic Data for Allyltributylstannane (Solvent: CDCIs)[1][2]

Chemical Shift (8) ppm Assighment
136.9 -CH=CH:

112.3 -CH=CH:

29.3 Sn-CH2-CHaz-
27.5 Sn-CH2-CH2-CHa2-
13.7 Sn-(CH2)3-CHs
11.2 Sn-CHz2-CH=

9.6 Sn-CH2-CHa-

Table 3: 119Sn NMR Spectroscopic Data for Allyltributylstannane

Chemical Shift (8) ppm

Estimated: -10 to +10
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Note: A specific experimental value for the 12°Sn chemical shift of allyltributylstannane was
not found in the surveyed literature. The estimated range is based on typical values for
tetraorganostannanes. For instance, tributyltin hydride has a reported 12°Sn chemical shift of
around -80 ppm, while more sterically hindered aryltin hydrides show shifts in the range of
-384.7 to -416 ppm. The chemical shift is highly dependent on the solvent and coordination
environment of the tin atom.[3][4]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for Allyltributylstannane (Neat)

Wavenumber (cm—?) Intensity Assignment

~3075 Medium =C-H stretch

~2955, 2920, 2870, 2850 Strong C-H stretch (alkyl)
~1630 Medium C=C stretch

~1460 Medium CH:z bend

~900 Strong =CHz2 out-of-plane bend

Mass Spectrometry (MS)

Table 5: Major Mass Fragments for Allyltributylstannane (Electron lonization)

m/z Relative Intensity Assignment
275 Moderate [M - CaHo]*
233 High [Sn(CaHo)3]*
177 Base Peak [Sn(CaHo)2H]*
121 High [Sn(CaHo)]*
57 High [CaHo]*

Note: The molecular ion peak [M]* at m/z 332 is typically weak or absent in the electron
ionization mass spectrum of allyltributylstannane.
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Experimental Protocols

Detailed methodologies for the spectroscopic characterization of allyltributylstannane are
provided below. These protocols are intended as a guide and may be adapted based on the
specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Accurately weigh approximately 10-20 mg of allyltributylstannane into a clean, dry NMR
tube.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).

o Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution
is homogeneous.

2. 'H NMR Spectroscopy:
e Instrument: 300 MHz or higher field NMR spectrometer.

e Parameters:

o

Pulse sequence: Standard single-pulse experiment.

Number of scans: 8-16.

[¢]

[¢]

Relaxation delay: 1-2 seconds.

[e]

Spectral width: 0-12 ppm.

e Processing: Apply Fourier transform, phase correction, and baseline correction. Reference
the spectrum to the residual solvent peak of CDCls at 7.26 ppm.

3. 13C NMR Spectroscopy:

e Instrument: 75 MHz or higher field NMR spectrometer.
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e Parameters:

o

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Number of scans: 128-1024 (or as needed for adequate signal-to-noise).

[¢]

Relaxation delay: 2 seconds.

[e]

Spectral width: 0-150 ppm.

e Processing: Apply Fourier transform with an appropriate line broadening factor (e.g., 1 Hz),
phase correction, and baseline correction. Reference the spectrum to the CDClIs solvent
peak at 77.16 ppm.

4. 1195n NMR Spectroscopy:

 Instrument: A spectrometer equipped with a broadband probe tunable to the 119Sn frequency
(e.g., ~111.9 MHz on a 300 MHz spectrometer).

e Parameters:

[¢]

Pulse sequence: Proton-decoupled single-pulse experiment. A relaxation agent such as
Cr(acac)s may be added to shorten the long relaxation times of the 11°Sn nucleus.

[¢]

Number of scans: Dependent on sample concentration and instrument sensitivity.

[¢]

Relaxation delay: 2-5 seconds.

[e]

Spectral width: A wide spectral window (e.g., -200 to +200 ppm) should be used initially.

e Processing: Apply Fourier transform, phase correction, and baseline correction. Reference
the spectrum externally to a standard such as tetramethyltin (SnMe4) at O ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.
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Place a small drop of neat allyltributylstannane directly onto the center of the ATR crystal.

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample
and the crystal.

. Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
Parameters:

o Scan range: 4000 - 400 cm™2.

o Resolution: 4 cm~2.

o Number of scans: 16-32.

Procedure:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

Mass Spectrometry (MS)

1.

Sample Preparation:

Prepare a dilute solution of allyltributylstannane (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or hexane.

. Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

Instrument: GC-MS system with an electron ionization (El) source.
GC Parameters:

o Column: A non-polar capillary column (e.g., DB-5ms).
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o Injection volume: 1 pL.
o Inlet temperature: 250 °C.

o Oven program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature
(e.g., 280 °C) at a rate of 10-20 °C/min.

e MS Parameters:
o lonization mode: Electron lonization (EIl) at 70 eV.
o Mass range: m/z 40-400.
o Scan speed: Sufficient to obtain several scans across each chromatographic peak.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of
allyltributylstannane.
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Caption: Experimental workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Allyltributylstannane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265786#spectroscopic-characterization-of-
allyltributylstannane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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